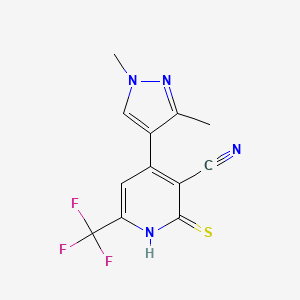

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a pyrazole ring, a mercapto group, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate nitrile and mercapto reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Reactivity of the Mercapto (-SH) Group

The thiol group demonstrates nucleophilic character, enabling alkylation and oxidation reactions.

Reactivity of the Nitrile (-CN) Group

The nitrile group participates in hydrolytic and cyclization reactions.

Pyrazole and Pyridine Ring Functionalization

The pyrazole and pyridine rings undergo substitutions and couplings.

Trifluoromethyl (-CF₃) Group Influence

The -CF₃ group stabilizes the electronic structure but is typically inert under standard conditions. Its presence enhances metabolic stability and lipophilicity in bioactive analogs .

Key Reaction Pathways and Mechanistic Insights

-

Cyclization with Ethyl Cyanoacetate :

Under reflux in ethanolic piperidine, the nitrile group undergoes nucleophilic attack on the carbonyl carbon of ethyl cyanoacetate, forming a 1,8-naphthyridine derivative. Fusion conditions instead yield a pyrido[2,3-d]pyrimidin-4(3H)-one via intramolecular Dimroth-like rearrangement . -

S-Alkylation for Thioether Formation :

Alkylation of the -SH group with bromomethyl building blocks in DMF generates thioether-linked hybrids, a strategy used in chemokine antagonist development .

Structural and Spectral Validation

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is used as a building block for synthesizing various substituted nicotine analogs . For instance, it serves as a reactant in one-pot, three-component reactions to produce novel substituted 2-amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)nicotine nitrile .

Synthesis of Substituted Nicotine Analogs

- Reaction Intermediate: Used in the synthesis of substituted nicotine analogs through a one-pot three-component reaction .

- Spectral Analysis: The resulting compounds' chemical compositions are elucidated using spectral and elemental analyses, confirming the presence of NH2 and CN groups through IR spectroscopy .

Anticancer Evaluation

- Aurora B Kinase Inhibition: The compound's derivatives are investigated for potential Aurora B kinase inhibitory activity using in silico molecular docking .

Pesticidal Agent Research

Thienylpyridyl- and thioether-containing acetamides, derived from nicotinonitrile compounds, have shown insecticidal activities . These compounds are evaluated for their effectiveness against pests such as Mythimna separata Walker and Plutella xylostella L .

Insecticidal Activity Evaluation

- Larvicidal Activity: Derivatives exhibit good larvicidal activity towards the oriental armyworm (Mythimna separata Walker) and diamondback moth (Plutella xylostella L.) .

- Structural Optimization: Structural optimization leads to the identification of highly effective insecticidal agents, particularly against Plutella xylostella L .

- Activity Trends: Studies on various derivatives reveal activity trends based on substituent groups, with certain compounds showing higher potency than existing insecticides like triflumuron .

Wirkmechanismus

The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The mercapto group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-propionic acid: Another pyrazole derivative with different functional groups.

4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine: A compound with a similar trifluoromethyl group but different overall structure.

Uniqueness

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is unique due to the combination of its pyrazole ring, mercapto group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS Number: 339022-95-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₂H₉F₃N₄S

- Molecular Weight : 296.28 g/mol

- CAS Number : 339022-95-6

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth by disrupting protein synthesis and interfering with nucleic acid production .

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific IC50 values have been observed in various cancer cell lines, suggesting a dose-dependent response .

Biological Activity Data

| Activity | Target Organism/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 15.625 - 62.5 μM | Bactericidal action observed |

| Antibacterial | Escherichia coli | MIC: 31.2 - 125 μM | Inhibits biofilm formation |

| Anticancer | HeLa (cervical cancer) | IC50: 20 μM | Induces apoptosis in treated cells |

| Anticancer | MCF-7 (breast cancer) | IC50: 25 μM | Significant reduction in cell viability |

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial properties of the compound against various strains, including MRSA and E. coli. The results indicated that the compound effectively inhibited biofilm formation and showed a bactericidal effect at concentrations lower than those required for traditional antibiotics like ciprofloxacin . -

Anticancer Activity Assessment :

In vitro studies using HeLa and MCF-7 cell lines demonstrated that the compound inhibited cell proliferation significantly. The mechanism was linked to the activation of apoptotic pathways, suggesting potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

4-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4S/c1-6-9(5-19(2)18-6)7-3-10(12(13,14)15)17-11(20)8(7)4-16/h3,5H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUJPNYIPRGRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.